5-Amino-2-naphthalenesulfonic acid

Description

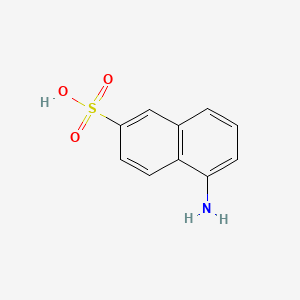

Structure

3D Structure

Properties

IUPAC Name |

5-aminonaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPJYQYRSWYIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059497 | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-79-9, 51548-48-2 | |

| Record name | 5-Amino-2-naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Cleve's acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Or8)-aminonaphthalene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051548482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-aminonaphthalene-2-sulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Cleve's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Cleve's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5or8)-aminonaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLAMINE-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59G56TB11B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2-naphthalenesulfonic Acid from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-naphthalenesulfonic acid, a valuable intermediate in the chemical and pharmaceutical industries. The synthesis is a multi-step process commencing with naphthalene (B1677914) and proceeding through sulfonation, nitration, and reduction. This document details the experimental protocols, quantitative data, and process logic for each critical stage.

Synthetic Pathway Overview

The synthesis of this compound from naphthalene is typically achieved in three principal steps. The initial step involves the sulfonation of naphthalene to yield 2-naphthalenesulfonic acid. This is followed by the nitration of the sulfonic acid derivative to produce a mixture of nitronaphthalenesulfonic acids. The final step is the reduction of the nitro group to an amine, yielding the target molecule, which is also known as 1,6-Cleve's acid.[1][2]

Caption: Overall synthetic pathway from naphthalene to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and reaction conditions.

Step 1: Sulfonation of Naphthalene to 2-Naphthalenesulfonic Acid

The sulfonation of naphthalene is a critical step where reaction conditions determine the isomeric purity of the product. To favor the formation of the thermodynamically more stable 2-naphthalenesulfonic acid, the reaction is carried out at elevated temperatures.[3]

Experimental Protocol:

-

In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser, place refined naphthalene.

-

With stirring, add 98% sulfuric acid as the sulfonating agent.[3]

-

Heat the reaction mixture to a temperature of 160-166 °C.[3]

-

Maintain this temperature for a sufficient time to ensure complete reaction. During this process, a small amount of the kinetically favored 1-naphthalenesulfonic acid is also formed.[3]

-

To improve the yield of the 2-isomer, the temperature can be maintained at 140-150 °C to hydrolyze the unstable 1-naphthalenesulfonic acid back to naphthalene and sulfuric acid.[3]

-

The unreacted naphthalene can be removed by steam distillation.[3]

-

The resulting 2-naphthalenesulfonic acid can be isolated, for example, by forming its sodium salt, which crystallizes upon the addition of a small amount of lye.[3]

Quantitative Data for Sulfonation:

| Parameter | Value | Reference |

| Starting Material | Naphthalene | [3] |

| Reagent | 98% Sulfuric Acid | [3] |

| Reaction Temperature | 160-166 °C | [3] |

| Hydrolysis Temperature | 140-150 °C | [3] |

| Reported Yield | Up to 93% | [3] |

Step 2: Nitration of 2-Naphthalenesulfonic Acid

The nitration of 2-naphthalenesulfonic acid introduces a nitro group onto the naphthalene ring. This reaction typically yields a mixture of isomers, predominantly 5-nitro-2-naphthalenesulfonic acid and 8-nitro-2-naphthalenesulfonic acid.[1]

Experimental Protocol:

-

A sulfonation mass containing 2-naphthalenesulfonic acid is diluted with sulfuric acid.

-

Slowly, 67.5% nitric acid is added to the mixture while maintaining the temperature at approximately 34°C.[1]

-

After the addition is complete, the reaction mixture is quenched and neutralized, for instance with calcium carbonate.[1]

-

The resulting mixture contains the calcium salts of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids.

Quantitative Data for Nitration:

| Parameter | Value | Reference |

| Starting Material | 2-Naphthalenesulfonic acid | [1] |

| Reagent | 67.5% Nitric Acid, Sulfuric Acid | [1] |

| Reaction Temperature | ~34 °C | [1] |

| Products | 5-Nitro- and 8-Nitro-2-naphthalenesulfonic acids | [1] |

Step 3: Reduction of Nitronaphthalenesulfonic Acids to Aminonaphthalenesulfonic Acids

The final step is the reduction of the nitro groups of the mixed isomers to amino groups. A common method for this reduction is the use of iron in an acidic medium.[1][4] This mixture of aminoisomers is collectively known as Cleve's acid.[4]

Experimental Protocol:

-

Prepare an aqueous slurry of the mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids.

-

In a separate vessel, heat an aqueous slurry of iron borings and a catalytic amount of sulfuric acid (e.g., 78%) to 95-98 °C.[4]

-

Add the slurry of the nitro-isomers to the heated iron slurry while maintaining the temperature between 99 and 100 °C.[4]

-

After the addition is complete, the reaction mass is filtered to remove iron oxides and unreacted iron.[4]

-

The filtrate, containing the mixed 5-amino- and 8-aminonaphthalene-2-sulfonic acids, is then processed for isomer separation.

Quantitative Data for Reduction:

| Parameter | Value | Reference |

| Starting Material | Isomeric mixture of 5-nitro- and 8-nitro-naphthalene-2-sulfonic acids | [4] |

| Reagents | Iron borings, 78% Sulfuric Acid | [4] |

| Reaction Temperature | 99-100 °C | [4] |

| Products | 5-Amino- and 8-Aminonaphthalene-2-sulfonic acids (Cleve's acids) | [4] |

| Reported Yield of mixed Cleve's acids | Good quality | [4] |

Purification and Isomer Separation

The reduction step yields a mixture of this compound (1,6-Cleve's acid) and 8-Amino-2-naphthalenesulfonic acid (1,7-Cleve's acid). The separation of these isomers is a critical step for obtaining the pure target compound.

Separation Protocol:

One method for separating the isomers involves the differential solubility of their salts.[5]

-

The aqueous solution of the mixed Cleve's acids is made alkaline with sodium hydroxide (B78521) and sodium carbonate.

-

Sodium chloride is then added to the solution. This causes the sodium salt of 8-aminonaphthalene-2-sulfonic acid to precipitate out of the solution.[5]

-

The precipitated 8-aminonaphthalene-2-sulfonic acid sodium salt is removed by filtration.[5]

-

The remaining solution, which contains the sodium salt of 5-aminonaphthalene-2-sulfonic acid, is then acidified with sulfuric acid.[5]

-

This acidification causes the 5-aminonaphthalene-2-sulfonic acid to precipitate, which can then be collected by filtration.[5]

Another approach involves basification with magnesia, which leads to the crystallization of the magnesium salt of 1,6-Cleve's acid upon evaporation and cooling.[1] Purification can be further achieved by dissolution in hot water, acidification, and filtration of the free acid while hot, although this may reduce the overall yield.[1]

Caption: Workflow for the separation of this compound from its isomer.

Conclusion

The synthesis of this compound from naphthalene is a well-established industrial process. Careful control of reaction conditions, particularly temperature during sulfonation and nitration, is crucial for maximizing the yield of the desired isomers. The reduction of the nitro intermediates is efficiently carried out with iron and acid. The final separation of the isomeric aminonaphthalenesulfonic acids is a key step that can be achieved through selective precipitation of their salts. This guide provides the fundamental knowledge and detailed protocols necessary for the successful laboratory-scale synthesis of this important chemical intermediate.

References

- 1. 1-Aminonaphthalene-6-sulfonic acid | 119-79-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. US3350441A - Process of preparing cleve's acid - Google Patents [patents.google.com]

- 5. DE1543636A1 - Process for the preparation of Cleve acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,6-Cleve's Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-Cleve's acid, an important intermediate in the chemical industry. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Molecular Characteristics

1,6-Cleve's acid, also known by its IUPAC name 5-aminonaphthalene-2-sulfonic acid, is an aminonaphthalenesulfonic acid.[1][2] It is one of several isomers of aminonaphthalenesulfonic acid, collectively known as Cleve's acids. This compound is a colorless solid, though commercial grades may appear as a grey-red or purple powder.[3][4][5] In its solid state, it exists as a zwitterion, with the acidic sulfonic acid group protonating the basic amino group.[4]

Table 1: Chemical Identifiers and Molecular Properties of 1,6-Cleve's Acid

| Property | Value | Source(s) |

| IUPAC Name | 5-aminonaphthalene-2-sulfonic acid | [1][2] |

| Synonyms | 1-Naphthylamine-6-sulfonic acid, 5-Amino-2-naphthalenesulfonic acid, Cleve's β-acid | [3] |

| CAS Number | 119-79-9 | [3] |

| Molecular Formula | C₁₀H₉NO₃S | [1][3] |

| Molecular Weight | 223.25 g/mol | [1] |

| Appearance | Colorless needle-like crystals, grey-red or purple powder | [3][4][5] |

Physicochemical Data

The physicochemical properties of 1,6-Cleve's acid are crucial for its handling, application, and the development of processes involving this compound. A summary of these properties is provided in the table below.

Table 2: Physicochemical Properties of 1,6-Cleve's Acid

| Property | Value | Source(s) |

| Melting Point | >300 °C | [3] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | ||

| in Water | 1 g/L at 16 °C; slightly soluble in cold water, more soluble in hot water | [6] |

| in Ethanol | Insoluble | [3] |

| in Ether | Insoluble | [3] |

| in Ammonia | Soluble | [3] |

| in 1N NH₄OH | 100 mg/mL (clear, brown solution) | |

| pKa | 3.80 at 25 °C | [6] |

| Density | 1.502 g/cm³ | [3] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of 1,6-Cleve's acid.

Infrared (IR) Spectroscopy

The presence of characteristic functional groups in 1,6-Cleve's acid, such as the amino (-NH₂), sulfonic acid (-SO₃H), and aromatic C-H and C=C bonds, can be identified using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,6-Cleve's acid.

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical properties of 1,6-Cleve's acid.

Melting Point Determination

Due to its high melting point, a standard capillary melting point apparatus with a high-temperature range or differential scanning calorimetry (DSC) would be employed.

-

Capillary Method: A small, finely powdered sample of 1,6-Cleve's acid is packed into a capillary tube. The tube is placed in a melting point apparatus and heated at a slow, controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination

-

Qualitative Solubility: A small amount of 1,6-Cleve's acid is added to a test tube containing the solvent of interest (e.g., water, ethanol, ether). The mixture is agitated, and the solubility is observed at room temperature and upon heating.

-

Quantitative Solubility: A saturated solution of 1,6-Cleve's acid is prepared in a specific solvent at a controlled temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of g/L or other units.

pKa Determination

The acidity of the sulfonic acid group in 1,6-Cleve's acid can be determined using potentiometric titration or UV-Vis spectrophotometry.

-

Potentiometric Titration: A known concentration of 1,6-Cleve's acid is dissolved in water and titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of 1,6-Cleve's acid is recorded in a series of buffer solutions with varying pH values. The change in absorbance at a specific wavelength, corresponding to the protonated or deprotonated form of the molecule, is plotted against pH. The pKa is the pH at which the inflection point of the resulting sigmoid curve occurs.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: A solid sample of 1,6-Cleve's acid is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using an FTIR spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 1,6-Cleve's acid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a suitable reference standard). The ¹H and ¹³C NMR spectra are then acquired on an NMR spectrometer.

Synthesis and Reaction Pathways

1,6-Cleve's acid is a key intermediate in the synthesis of various azo dyes. Its production and subsequent use in dye manufacturing involve well-defined chemical transformations.

Synthesis of 1,6-Cleve's Acid

The industrial synthesis of 1,6-Cleve's acid typically starts from naphthalene (B1677914) and involves a three-step process: sulfonation, nitration, and reduction.

Azo Dye Synthesis using 1,6-Cleve's Acid

1,6-Cleve's acid serves as a coupling component in the synthesis of azo dyes. The process involves two main steps: diazotization of an aromatic amine and subsequent azo coupling with 1,6-Cleve's acid.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Ammonio-2-naphthalenesulfonate Zwitterion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of 5-ammonio-2-naphthalenesulfonate, a zwitterionic form of 5-amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid. The solid-state architecture reveals a molecule stabilized by a significant network of intermolecular hydrogen bonds, forming a three-dimensional polymeric framework. Understanding this crystal structure is crucial for applications in materials science, dye synthesis, and pharmaceutical development where intermolecular interactions play a critical role.

Molecular Structure and Zwitterionic Character

In the crystalline state, this compound exists as a zwitterion, correctly named 5-ammonio-2-naphthalenesulfonate.[1][2][3][4] This is characterized by the protonation of the amino group to form an aminium group (-NH3+) and the deprotonation of the sulfonic acid group to form a sulfonate group (-SO3-). This internal salt formation is a key feature of its solid-state chemistry.

The molecular structure consists of a naphthalene (B1677914) core substituted with the ammonio and sulfonate groups at the 5- and 2-positions, respectively.

References

A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-naphthalenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals Compound: 5-Amino-2-naphthalenesulfonic acid (also known as 1,6-Cleve's acid) CAS Number: 119-79-9[1][2] Molecular Formula: C₁₀H₉NO₃S[1][2] Molecular Weight: 223.25 g/mol [2]

This guide provides a detailed overview of the key spectroscopic data (NMR, IR, UV-Vis) for this compound. It includes expected data ranges based on the molecule's structure, generalized experimental protocols for data acquisition, and a workflow for spectroscopic analysis. The crystal structure of this compound exists as a zwitterion, with a protonated aminium group and a deprotonated sulfonate group, which influences its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not universally available in public databases, the expected chemical shifts can be predicted based on the functional groups and the aromatic ring system.

Data Presentation: Predicted NMR Chemical Shifts

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the six protons on the naphthalene (B1677914) ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing sulfonic acid group (-SO₃H), as well as the aromatic ring currents. The protons are expected to appear in the aromatic region (typically 7.0-9.0 ppm).

| Proton Position | Expected Chemical Shift (δ) in ppm | Notes |

| Aromatic C-H | 7.0 - 8.5 | The specific shifts and coupling patterns depend on the substitution pattern. Protons adjacent to the electron-withdrawing sulfonate group will be shifted downfield, while those near the electron-donating amino group will be shifted upfield relative to unsubstituted naphthalene. |

| Amino (-NH₂) | 3.0 - 5.0 (broad) | Often appears as a broad singlet; its position is highly dependent on the solvent, concentration, and temperature. In its zwitterionic form (-NH₃⁺), this shift can be further downfield. |

| Sulfonic Acid (-SO₃H) | 10.0 - 13.0 (very broad) | This proton is acidic and may exchange with solvent, often resulting in a very broad signal or no observable signal at all. |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will display ten signals for the ten carbon atoms of the naphthalene ring. The chemical shifts are spread over a wider range than in ¹H NMR.

| Carbon Position | Expected Chemical Shift (δ) in ppm | Notes |

| Aromatic C-H | 110 - 140 | Standard range for aromatic carbons bearing a hydrogen atom. |

| Aromatic C (quaternary) | 120 - 150 | Includes carbons at the ring fusion and those directly attached to the amino and sulfonate groups. The carbon attached to the sulfonate group (C-2) and the amino group (C-5) will be significantly affected. |

Experimental Protocols: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Due to the polar nature of the sulfonic acid and amino groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) with a pH adjustment are appropriate choices.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

-

A standard ¹H NMR spectrum is acquired using a pulse program like 'zg30' or 'zgpr' for water suppression if using D₂O.

-

For ¹³C NMR, a proton-decoupled experiment is run to obtain singlets for each unique carbon, typically requiring a larger number of scans for adequate signal-to-noise ratio.

-

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to assign specific proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound will show characteristic absorption bands corresponding to its primary functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amino Group (N-H) | Stretching (primary amine) | 3300 - 3500 (two bands) |

| Aromatic Ring (C-H) | Stretching | 3000 - 3100 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 (multiple bands) |

| Sulfonic Acid (S=O) | Asymmetric & Symmetric Stretching | 1150 - 1250 and 1030 - 1080 |

| Sulfonic Acid (O-H) | Stretching (broad) | 2500 - 3300 (very broad, often overlaps with N-H and C-H stretches) |

| C-N Bond | Stretching | 1250 - 1350 |

| C-S Bond | Stretching | 650 - 750 |

Experimental Protocols: IR Spectroscopy

Sample Preparation (Solid Sample): The most common method for solid samples is the Potassium Bromide (KBr) pellet technique.

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

-

The fine powder mixture is transferred to a pellet-pressing die.

-

A hydraulic press is used to apply high pressure (approx. 8-10 tons) to the die, forming a thin, transparent pellet.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid powder is placed directly onto the ATR crystal.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean KBr pellet/ATR crystal) is recorded.

-

The sample pellet is placed in a sample holder in the IR spectrometer.

-

The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The instrument software automatically subtracts the background spectrum from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The naphthalene ring system is an excellent chromophore.

Data Presentation: Expected UV-Vis Absorption Maxima

Naphthalene and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands. The positions of these bands are sensitive to substitution on the aromatic rings.

| Transition | Typical λₘₐₓ Range (nm) | Notes |

| ¹Lₐ Band | 240 - 290 | A high-intensity absorption band. |

| ¹Lₑ Band | 300 - 350 | A lower-intensity, structured absorption band. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift of this band. |

Experimental Protocols: UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water, ethanol, or a buffer solution). The solvent must be transparent in the UV-Vis region of interest.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

Data Acquisition:

-

A pair of matched quartz cuvettes are used. One is filled with the pure solvent to serve as the reference (blank).

-

The reference cuvette is placed in the spectrophotometer, and a baseline correction is performed.

-

The reference cuvette is replaced with the sample cuvette.

-

The absorption spectrum is recorded over a specified wavelength range (e.g., 200-600 nm). The wavelengths of maximum absorbance (λₘₐₓ) are identified from the resulting spectrum.

Mandatory Visualization: Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

References

Technical Guide: Solubility Profile of 5-Amino-2-naphthalenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Amino-2-naphthalenesulfonic acid in various solvents. Due to its zwitterionic nature, this compound exhibits limited solubility in many common organic solvents[1]. The information compiled herein is intended to support research, development, and formulation activities involving this compound.

Core Solubility Data

The solubility of this compound is influenced by its molecular structure, which contains both a basic amino group and an acidic sulfonic acid group. This results in poor solubility in non-polar organic solvents and slight solubility in water. Its solubility significantly increases in alkaline solutions where it can form a salt.

| Solvent | Temperature | Solubility | Source |

| Water | 16 °C | 1 g/L | [2] |

| Water | Not Specified | Very slightly soluble | |

| Ethanol | Not Specified | Insoluble | [2] |

| Ether | Not Specified | Insoluble | [2] |

| 1N Ammonium Hydroxide (NH4OH) | Not Specified | 100 mg/mL | |

| Chloroform | Not Specified | Assumed Insoluble | |

| Dichloromethane | Not Specified | Assumed Insoluble | |

| Ethyl Acetate | Not Specified | Assumed Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Potentially Soluble | |

| Acetone | Not Specified | Assumed Insoluble* |

*While specific data for these solvents were not found, based on the compound's properties, it is expected to be poorly soluble in non-polar and moderately polar aprotic organic solvents. Its solubility in polar aprotic solvents like DMSO may be higher.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound such as this compound. This method is based on the principle of achieving equilibrium between the solid solute and the solvent, followed by quantification of the dissolved solute.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to use a filter-tipped pipette or to centrifuge the samples and then take the supernatant.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

3. Data Analysis:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in g/L or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental solubility determinations under the precise conditions of interest.

References

An In-Depth Technical Guide to 5-Amino-2-naphthalenesulfonic Acid (CAS 119-79-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

5-Amino-2-naphthalenesulfonic acid, also known as 1,6-Cleve's acid, is an organic compound with the CAS number 119-79-9. It is characterized by a naphthalene (B1677914) backbone substituted with both an amino group and a sulfonic acid group. This structure imparts zwitterionic properties to the molecule, with the amino group providing basic characteristics and the sulfonic acid group providing acidic characteristics.[1] The presence of the sulfonic acid group enhances its water solubility.[1] It typically appears as a purple or gray-red solid.[2][3]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 119-79-9[1] |

| Molecular Formula | C₁₀H₉NO₃S[3] |

| Molecular Weight | 223.25 g/mol [1] |

| IUPAC Name | 5-aminonaphthalene-2-sulfonic acid |

| Synonyms | 1,6-Cleve's acid, 1-Aminonaphthalene-6-sulfonic acid, 1-Naphthylamine-6-sulfonic acid[1] |

| InChI | InChI=1S/C10H9NO3S/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10/h1-6H,11H2,(H,12,13,14) |

| InChIKey | UWPJYQYRSWYIGZ-UHFFFAOYSA-N |

| SMILES | Nc1cccc2cc(S(=O)(=O)O)ccc12 |

Physical and Chemical Properties

| Property | Value |

| Melting Point | >300°C |

| Water Solubility | 1 g/L at 16°C |

| pKa | 3.80 at 25°C[4] |

| Appearance | Purple or gray-red solid[2][3] |

Safety and Handling

This compound is classified as an irritant, affecting the eyes, respiratory system, and skin.[4]

Hazard and Precautionary Statements

| GHS Classification | Hazard Statement | Precautionary Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Handling and Storage

-

Handling: Wear personal protective equipment, including gloves, eye protection, and a dust mask.[5] Ensure adequate ventilation to avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store in a refrigerator.[4]

First Aid Measures

| Exposure | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |

Toxicological Data

| Test | Result | Species |

| Oral LD50 | 14200 mg/kg | Rat |

Experimental Protocols

Synthesis of 1,6-Cleve's Acid

A common method for the synthesis of 1,6-Cleve's acid involves the nitration of naphthalene-2-sulfonic acid followed by reduction.[5]

Materials:

-

Naphthalene-2-sulfonic acid

-

Nitric acid (67.5%)

-

Sulfuric acid

-

Calcium carbonate

-

Iron powder

-

Magnesia

Procedure:

-

A β-sulfonation mass is diluted with sulfuric acid.

-

67.5% nitric acid is added slowly at 34°C to produce a mixture of 5- and 8-nitronaphthalene-2-sulfonic acids.[5]

-

The reaction mixture is quenched and neutralized with calcium carbonate.

-

The filtered liquor is reduced by boiling with iron powder, while maintaining slight acidity with sulfuric acid.[5]

-

After basification with magnesia, the iron residues are filtered off.[5]

-

The filtrate is evaporated until the magnesium salt of the product crystallizes upon cooling.

-

Filtration followed by washing with magnesium sulfate (B86663) gives a 34% yield of the magnesium salt of 1,6-Cleve's acid.[5]

-

Purification by dissolution in hot water, acidification, and filtration of the free acid while hot reduces the yield to 25% based on naphthalene.[5]

Experimental Workflow for the Synthesis of 1,6-Cleve's Acid

Caption: Workflow for the synthesis of 1,6-Cleve's acid.

Detection of Nitrate (B79036) Reduction in Bacteria (Griess Test Adaptation)

This compound can be used as a component in a modified Griess test to detect the presence of nitrite (B80452), a product of nitrate reduction by bacteria.[6] This protocol is adapted from the general principles of the Griess test.

Materials:

-

Bacterial culture grown in nitrate broth

-

Reagent A: 0.8% this compound in 5N acetic acid

-

Reagent B: 0.5% N-(1-naphthyl)ethylenediamine in 5N acetic acid

-

Zinc dust (for control)

Procedure:

-

After incubation of the bacterial culture in nitrate broth, add 5 drops of Reagent A and 5 drops of Reagent B to the culture tube.

-

Observe for a color change. A red or pink color indicates the presence of nitrite and a positive test for nitrate reduction.

-

If no color change occurs, it may indicate that the nitrate was not reduced, or it was reduced beyond nitrite to other nitrogen compounds.

-

To differentiate between these possibilities, add a small amount of zinc dust to the tube. Zinc will reduce any remaining nitrate to nitrite.

-

If a red color develops after the addition of zinc, it confirms that nitrate was not reduced by the bacteria (a true negative result).

-

If no color change occurs after the addition of zinc, it indicates that the nitrate was reduced by the bacteria to nitrogen gas or other nitrogenous compounds (a positive result for nitrate reduction beyond nitrite).

Logical Flow for Nitrate Reduction Test

Caption: Decision workflow for interpreting the nitrate reduction test.

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate and a reagent, its application in nitrate reductase assays connects it to the important biological pathway of nitric oxide (NO) signaling in plants. Nitrate reductase is a key enzyme in this pathway.

Role of Nitrate Reductase in Nitric Oxide Signaling

In plants, nitrate reductase catalyzes the reduction of nitrate to nitrite, which is a crucial step in nitrogen assimilation. Additionally, nitrate reductase can further reduce nitrite to produce nitric oxide (NO), a versatile signaling molecule involved in various physiological processes, including:

-

Stomatal closure

-

Root development

-

Defense responses against pathogens

-

Flowering

The production of NO by nitrate reductase is a key component of the plant's response to various environmental and developmental cues.

Nitrate Reductase-Mediated Nitric Oxide Signaling Pathway

Caption: Simplified pathway of NO production by nitrate reductase.

References

- 1. 1,6-Cleve's Acid [drugfuture.com]

- 2. benchchem.com [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 1-Aminonaphthalene-6-sulfonic acid | 119-79-9 [chemicalbook.com]

- 6. Testing for nitrate reduction by bacteria: the use of Cleve's acid (8-aminonaphthalene-2-sulphonic acid) to determine nitrite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Zwitterionic Character of Aminonaphthalenesulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminonaphthalenesulfonic acids are a critical class of compounds, pivotal in the synthesis of azo dyes and possessing significant potential in pharmaceutical applications. Their utility is profoundly influenced by their physicochemical properties, most notably their zwitterionic nature. This guide provides a comprehensive technical overview of the zwitterionic character of various aminonaphthalenesulfonic acid isomers. It delves into the structural basis for zwitterion formation, presents available quantitative data on their acid-base properties, and outlines detailed experimental protocols for the determination of these characteristics. Furthermore, this document explores the influence of isomeric substitution patterns on the zwitterionic equilibrium and its implications for the compound's behavior in different chemical and biological environments.

Introduction

Aminonaphthalenesulfonic acids are bifunctional organic molecules containing both a primary amino group (-NH₂) and a sulfonic acid group (-SO₃H) attached to a naphthalene (B1677914) core. The inherent acidity of the sulfonic acid group and the basicity of the amino group create the potential for intramolecular proton transfer, leading to the formation of a zwitterion, or inner salt. In this state, the sulfonic acid group is deprotonated to a sulfonate anion (-SO₃⁻), and the amino group is protonated to an ammonium (B1175870) cation (-NH₃⁺), resulting in a molecule with a net neutral charge but with localized positive and negative charges.

The extent of zwitterion formation is crucial as it governs key properties such as solubility, crystal structure, and interactions with biological targets. Understanding and quantifying the zwitterionic character is therefore paramount for the rational design of drugs and the optimization of chemical processes involving these compounds.

The Zwitterionic Equilibrium

The zwitterionic character of an aminonaphthalenesulfonic acid in solution is dictated by the equilibrium between the neutral form and the zwitterionic form. This equilibrium is influenced by the intrinsic acid and base strengths of the functional groups, which are, in turn, affected by their positions on the naphthalene ring.

The equilibrium can be represented as follows:

Caption: Zwitterionic equilibrium of aminonaphthalenesulfonic acids.

The position of this equilibrium is quantified by the acid dissociation constants (pKa) of the sulfonic acid and the ammonium group. The sulfonic acid group is highly acidic, with a pKa value typically below 1, ensuring it is deprotonated over a wide pH range. The pKa of the ammonium group is influenced by the electron-donating or -withdrawing nature of the naphthalene ring system and the position of the sulfonate group.

Quantitative Physicochemical Data

The zwitterionic nature of aminonaphthalenesulfonic acids is best understood through their acid dissociation constants (pKa values) and isoelectric points (pI). The pI is the pH at which the molecule carries no net electrical charge and is predominantly in its zwitterionic form. It can be calculated from the pKa values of the acidic and basic groups.

| Isomer | Common Name | pKa (-SO₃H) (estimated) | pKa (-NH₃⁺) | Isoelectric Point (pI) (calculated) |

| 4-Amino-1-naphthalenesulfonic acid | Naphthionic acid | < 1 | ~3.5 - 4.0 | ~2.25 - 2.5 |

| 2-Amino-1-naphthalenesulfonic acid | Tobias acid | < 1 | ~3.0 - 3.5 | ~2.0 - 2.25 |

| 5-Amino-2-naphthalenesulfonic acid | 1,6-Cleve's acid | < 1 | - | - |

| 8-Amino-2-naphthalenesulfonic acid | 1,7-Cleve's acid | < 1 | - | - |

Note: The pKa values for the sulfonic acid group are generally very low and often estimated to be less than 1. The pKa values for the amino group can vary, and the provided ranges are based on typical values for aromatic amines with sulfonic acid substituents. The isoelectric point is calculated as (pKa₁ + pKa₂)/2. More precise experimental data is required for a definitive characterization of each isomer.

Crystal structure analyses have provided direct evidence for the zwitterionic form in the solid state for several isomers, including this compound (1,6-Cleve's acid) and 8-amino-2-naphthalenesulfonic acid (1,7-Cleve's acid).[1] In these structures, the proton is located on the nitrogen atom of the amino group, and the sulfonic acid group is deprotonated.

Experimental Protocols for Characterization

The determination of the zwitterionic character of aminonaphthalenesulfonic acids relies on a combination of techniques to measure their acid-base properties and to probe their molecular structure.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds.[2][3][4]

Principle: A solution of the aminonaphthalenesulfonic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

Detailed Methodology:

-

Preparation of the Sample Solution:

-

Accurately weigh a precise amount of the aminonaphthalenesulfonic acid isomer.

-

Dissolve the sample in a known volume of deionized water. The concentration should be in the range of 1-10 mM. For sparingly soluble isomers, a co-solvent such as methanol (B129727) or ethanol (B145695) may be used, but the pKa values will be apparent and may require extrapolation to aqueous conditions.

-

To determine both pKa values, the solution is typically acidified to a low pH (e.g., pH 2) with a strong acid (e.g., HCl) before starting the titration.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Place the sample solution in a thermostatted vessel and stir continuously.

-

Add small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH) using a calibrated burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly beyond the expected second equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to obtain the titration curve.

-

Determine the equivalence points from the inflection points of the curve. This can be done by examining the first or second derivative of the titration curve.

-

The pKa values are determined as the pH at the half-equivalence points. For a diprotic acid, pKa₁ is the pH at half the volume of the first equivalence point, and pKa₂ is the pH at the midpoint between the first and second equivalence points.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Spectroscopic Methods for Zwitterion Characterization

Spectroscopic techniques can provide further evidence for the zwitterionic structure by probing the electronic and vibrational states of the molecule.

-

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of an aminonaphthalenesulfonic acid can be sensitive to the protonation state of the amino group. By measuring the absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa of the amino group can be determined.

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the -SO₃H and -NH₂ groups are different from those of the -SO₃⁻ and -NH₃⁺ groups. The presence of bands corresponding to the sulfonate and ammonium groups in the IR or Raman spectrum provides strong evidence for the zwitterionic form.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons near the amino and sulfonic acid groups are sensitive to their protonation state. ¹H and ¹³C NMR spectra recorded at different pH values can be used to monitor the protonation/deprotonation of each group and determine the pKa values.

Computational Modeling

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict the pKa values and to determine the relative stability of the neutral and zwitterionic forms in the gas phase and in solution.[6] These computational studies can provide valuable insights into the factors that influence the zwitterionic character, such as the intramolecular hydrogen bonding and the effect of solvent.

Influence of Isomeric Structure on Zwitterionic Character

The relative positions of the amino and sulfonic acid groups on the naphthalene ring have a significant impact on the pKa values and, consequently, on the zwitterionic character.

-

Proximity of Functional Groups: When the amino and sulfonic acid groups are in close proximity (e.g., in ortho or peri positions), intramolecular hydrogen bonding can occur in the zwitterionic form. This can stabilize the zwitterion and influence the pKa values. For example, in 1-amino-8-naphthalenesulfonic acid (peri acid), the close proximity of the two groups can lead to the formation of a stable six-membered ring through hydrogen bonding in the zwitterionic form.

-

Electronic Effects: The sulfonate group is strongly electron-withdrawing. Its position on the naphthalene ring influences the electron density at the amino group, thereby affecting its basicity (and the pKa of its conjugate acid). The magnitude of this electronic effect depends on the relative positions of the two groups and the pathway of electronic communication through the naphthalene ring system.

Caption: Factors influencing the zwitterionic character of aminonaphthalenesulfonic acids.

Implications for Drug Development and Research

The zwitterionic nature of aminonaphthalenesulfonic acids has several important implications for their application in drug development and other scientific research:

-

Solubility: Zwitterions often exhibit higher water solubility than their corresponding neutral forms due to their ionic character. However, at the isoelectric point, their solubility can be at a minimum because the net charge is zero, reducing interactions with polar solvents.

-

Membrane Permeability: The charge state of a molecule is a key determinant of its ability to cross biological membranes. The neutral form is generally more lipophilic and can more easily diffuse across lipid bilayers. Understanding the pH-dependent equilibrium between the zwitterionic and neutral forms is therefore critical for predicting drug absorption and distribution.

-

Binding to Biological Targets: The presence of localized positive and negative charges in the zwitterionic form can lead to specific electrostatic interactions with biological macromolecules such as proteins and nucleic acids. This can be a key factor in the mechanism of action of drugs based on this scaffold.

Conclusion

The zwitterionic character is a fundamental property of aminonaphthalenesulfonic acids that profoundly influences their chemical and biological behavior. This in-depth technical guide has provided a comprehensive overview of the principles underlying zwitterion formation, the quantitative data available for different isomers, and detailed experimental and computational methods for their characterization. A thorough understanding of the factors governing the zwitterionic equilibrium, particularly the influence of the isomeric substitution pattern, is essential for researchers and scientists working with these versatile compounds in the fields of medicinal chemistry, materials science, and beyond. Further systematic studies to determine the pKa values and isoelectric points for a wider range of aminonaphthalenesulfonic acid isomers will be invaluable for advancing their applications.

References

The Discovery and Enduring Legacy of Cleve's Acids: A Technical Guide

Introduction

Cleve's acids, a cornerstone in the development of synthetic dyes, represent a fascinating chapter in the history of industrial organic chemistry. Named after their discoverer, the Swedish chemist Per Teodor Cleve, these aminonaphthalenesulfonic acids are not a single entity but rather a mixture of two key isomers: 1,6-Cleve's acid and 1,7-Cleve's acid. Their discovery in the late 19th century provided dye chemists with versatile intermediates, enabling the creation of a wide spectrum of azo dyes with varying shades and properties. This technical guide delves into the history, synthesis, chemical properties, and applications of Cleve's acids, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development and materials science.

Historical Context and Discovery

Per Teodor Cleve, a prominent Swedish chemist, biologist, mineralogist, and oceanographer, made significant contributions to the periodic table with his discovery of the elements holmium and thulium.[1] His foray into organic chemistry, particularly the study of naphthalene (B1677914) derivatives, led to the discovery of the aminonaphthalenesulfonic acids that now bear his name.[1][2] While the exact year of the discovery of the specific 1,6- and 1,7-isomers is not precisely documented in readily available literature, his extensive work on naphthalene chemistry occurred in the latter half of the 19th century. Cleve's research on these compounds was pivotal, as they provided a new class of coupling components for the burgeoning azo dye industry, which had been rapidly expanding since William Henry Perkin's synthesis of mauveine in 1856.

Chemical and Physical Properties

The two primary isomers of Cleve's acid, 1-aminonaphthalene-6-sulfonic acid and 1-aminonaphthalene-7-sulfonic acid, exhibit distinct physical and chemical properties that influence their separation and application in dye synthesis.

| Property | 1,6-Cleve's Acid | 1,7-Cleve's Acid |

| Systematic Name | 5-aminonaphthalene-2-sulfonic acid | 8-aminonaphthalene-2-sulfonic acid |

| CAS Number | 119-79-9[3] | 119-28-8[4] |

| Molecular Formula | C₁₀H₉NO₃S[3] | C₁₀H₉NO₃S[4] |

| Molecular Weight | 223.25 g/mol [3] | 223.25 g/mol [4] |

| Appearance | Purple solid[5] | Light gray to brown crystalline powder[6][7] |

| Melting Point | >300 °C[5] | ≥300 °C[7] |

| Water Solubility | 1 g/L (16 °C)[8] | Insoluble[6] |

| Other Solubilities | Insoluble in ethanol (B145695) and ether; soluble in ammonia[8] | Insoluble in ethanol and ether; soluble in lye[6] |

| pKa | 3.80 (25 °C)[5] | 3.66 (25 °C)[6] |

Experimental Protocols

The synthesis of Cleve's acids has evolved from early laboratory methods to more refined industrial processes. Below are outlines of both a historical and a modern approach.

Historical Synthesis: Erdmann (1893)

-

Nitration: Naphthalene-2-sulfonic acid is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the naphthalene ring, resulting in a mixture of 5-nitro- and 8-nitronaphthalene-2-sulfonic acids.

-

Reduction: The mixture of nitro isomers is then reduced to the corresponding amino groups. A common reducing agent of that era was iron filings in the presence of an acid, such as acetic acid.

-

Isolation: The resulting aminonaphthalenesulfonic acids (Cleve's acids) would then be isolated from the reaction mixture, likely through a series of precipitation and filtration steps.

Modern Industrial Synthesis

Modern production methods are optimized for yield, purity, and efficiency. A common approach involves the following steps:

-

Sulfonation of Naphthalene: Naphthalene is first sulfonated to produce naphthalene-2-sulfonic acid.

-

Nitration: The naphthalene-2-sulfonic acid is then nitrated to yield a mixture of 5-nitronaphthalene-2-sulfonic acid and 8-nitronaphthalene-2-sulfonic acid.[5]

-

Reduction: This mixture of nitro compounds is subsequently reduced to form the corresponding amino derivatives, which constitute "mixed Cleve's acids."[5] This reduction is often carried out using iron powder in a slightly acidic medium.[5]

-

Separation of Isomers: The separation of the 1,6- and 1,7-isomers is a critical step and can be achieved by leveraging their different solubilities. A patented process describes a method where the mixture is treated with magnesia, and the resulting magnesium salts are separated by fractional crystallization.[5] The filtrate is evaporated to crystallize the magnesium salt of the 1,6-isomer.[5]

Signaling Pathways and Logical Relationships

The primary "pathway" involving Cleve's acids is their synthesis route and their subsequent use as precursors in the synthesis of azo dyes. These relationships can be visualized as logical workflows.

Synthesis of Cleve's Acids

The following diagram illustrates the general synthetic pathway to obtain the mixture of Cleve's acid isomers.

References

- 1. Direct Fast Blue B2R factory and manufacturers | LEADING [tianjinleading.com]

- 2. Acid Black 52 | C60H30Cr2N9Na3O21S3 | CID 76960928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cangzhou Xincheng Weiye Chemical Co.,LTD [xcwydye.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Blue Dyes Synthesis, direct blue dyes evaluation, different commercial dyes, dyes classifications, fibre2fashion - Fibre2Fashion [fibre2fashion.com]

- 7. CN109233336B - High-light-fastness acid black dye composition - Google Patents [patents.google.com]

- 8. worlddyevariety.com [worlddyevariety.com]

Methodological & Application

Application Note and Protocol: Diazotization of 5-Amino-2-naphthalenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, pivotal for the synthesis of a vast array of compounds. This process converts a primary aromatic amine into a diazonium salt, a versatile intermediate.[1][2][3] These salts are highly valuable in the production of azo dyes, which constitute over 60% of all synthetic dyes used globally, and in the synthesis of various organic molecules through reactions like Sandmeyer and Schiemann reactions.[2][4]

This document provides a detailed protocol for the diazotization of 5-Amino-2-naphthalenesulfonic acid. The resulting diazonium salt is a key component for creating specific azo dyes and other functionalized naphthalene (B1677914) derivatives. The procedure emphasizes strict temperature control, as aromatic diazonium salts are typically unstable at elevated temperatures and are often used immediately in subsequent coupling reactions.[1][5]

Chemical Principles: The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂) in a cold, acidic medium.[2] Nitrous acid is highly unstable and is therefore generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][3] The reaction proceeds as follows:

-

Formation of Nitrous Acid: NaNO₂ + HCl → HONO + NaCl

-

Formation of the Nitrosonium Ion: HONO + H⁺ ⇌ H₂O–NO⁺ → H₂O + NO⁺ (electrophile)

-

Electrophilic Attack: The primary amine attacks the nitrosonium ion, leading to a series of proton transfer and dehydration steps to form the final diazonium salt (Ar-N₂⁺Cl⁻).

Maintaining a low temperature (typically 0-5 °C) is critical throughout the process to prevent the decomposition of the diazonium salt, which would otherwise liberate nitrogen gas and lead to undesired side products.[1][5]

Experimental Protocol

This protocol details the direct method for diazotizing this compound.

Materials and Reagents:

-

This compound (C₁₀H₉NO₃S)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Deionized Water

-

Ice

-

Starch-iodide paper

-

Magnetic stirrer and stir bar

-

Beakers (appropriate sizes, e.g., 250 mL, 500 mL)

-

Graduated cylinders

-

Thermometer

-

Ice-water bath

Procedure:

-

Preparation of the Amine Suspension: In a 500 mL beaker, create a paste of this compound with a small amount of deionized water. Add more water and concentrated hydrochloric acid as specified in the table below. Stir the mixture to create a fine, uniform suspension.

-

Cooling: Place the beaker containing the amine suspension in a large ice-water bath. Begin vigorous stirring with a magnetic stirrer and cool the contents to a temperature between 0 °C and 5 °C. It is crucial to maintain this temperature range throughout the reaction.

-

Preparation of Nitrite Solution: In a separate 250 mL beaker, dissolve the required amount of sodium nitrite in deionized water. Cool this solution in the ice-water bath as well.

-

Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the cold, stirring amine suspension over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.

-

Monitoring for Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. To check for completion, test for a slight excess of nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

-

Use of Diazonium Salt: The resulting solution contains the diazonium salt of this compound. Due to its inherent instability, this solution should be used immediately for the subsequent azo coupling reaction without isolation.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium nitrite is toxic and an oxidizer. Avoid contact with skin and eyes.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

-

Diazonium salts, especially when isolated and dried, can be explosive. Never attempt to isolate the solid diazonium salt unless following a specific, validated procedure for creating stabilized salts.

Data Presentation

The following table provides quantitative data for the diazotization of 0.1 moles of this compound.

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Role |

| This compound | 223.25 | 0.10 | 22.3 g | Primary Aromatic Amine |

| Concentrated HCl (37%) | 36.46 | ~0.30 | 25 mL | Acid Catalyst / Solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.105 | 7.25 g | Diazotizing Agent |

| Deionized Water (for amine) | 18.02 | - | 150 mL | Solvent |

| Deionized Water (for nitrite) | 18.02 | - | 40 mL | Solvent |

| Reaction Conditions | ||||

| Temperature | - | - | 0 - 5 °C | Critical for stability |

| Reaction Time | - | - | ~ 1 hour | For addition and completion |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the diazotization process.

Caption: Workflow for the diazotization of this compound.

References

Application Notes and Protocols for Azo Coupling Reaction with 1,6-Cleve's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) that link aromatic rings. This extended conjugated system is responsible for their vibrant colors.[1] Azo dyes constitute over 60% of all synthetic dyes used globally and have wide-ranging applications in the textile, printing, and food industries.[2] They also serve as pH indicators and are investigated as potential bioactive scaffolds in drug development. The synthesis of azo dyes is primarily achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as 1,6-Cleve's acid (5-amino-2-naphthalenesulfonic acid).[1][2]

This document provides detailed protocols and application notes for the synthesis of an azo dye via the coupling of a diazotized aromatic amine with 1,6-Cleve's acid.

Principle of the Reaction

The synthesis of azo dyes is a sequential process involving two key chemical transformations:

-

Diazotization: A primary aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine, dissolved or suspended in a cold aqueous mineral acid (e.g., hydrochloric acid), with an aqueous solution of sodium nitrite (B80452) (NaNO₂).[1] The mineral acid reacts with sodium nitrite in situ to generate unstable nitrous acid (HONO), which then forms the electrophilic nitrosonium ion (NO⁺). The reaction is highly temperature-sensitive and must be carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[3]

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, in this case, 1,6-Cleve's acid.[4] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling agent in an electrophilic aromatic substitution reaction to form the stable azo dye.[2] The pH of the reaction medium is a critical parameter in the coupling step. For coupling with naphthol derivatives and aromatic amines, a mildly alkaline or acidic pH is generally required to enhance the nucleophilicity of the coupling agent.[5][6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an azo dye using the coupling of diazotized sulfanilic acid with 1,6-Cleve's acid.

Materials and Reagents

-

Sulfanilic acid

-

Sodium carbonate

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

1,6-Cleve's acid

-

Sodium hydroxide (B78521)

-

Sodium chloride

-

Distilled water

-

Ice

Part A: Diazotization of Sulfanilic Acid

-

In a 100 mL beaker, dissolve 1.73 g of sulfanilic acid and 0.53 g of anhydrous sodium carbonate in 20 mL of water, warming gently if necessary to obtain a clear solution.

-

Cool the solution to room temperature and then chill it in an ice-water bath to below 5 °C.

-

In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with continuous stirring, ensuring the temperature remains between 0–5 °C.

-

In a separate 250 mL beaker, place 2.5 mL of concentrated hydrochloric acid and 10 g of crushed ice.

-

Slowly and with vigorous stirring, add the cold solution from step 4 to the acid-ice mixture. A fine white precipitate of the diazonium salt should form.

-

Keep the resulting diazonium salt suspension in the ice bath until it is used in the coupling reaction.

Part B: Azo Coupling with 1,6-Cleve's Acid

-

In a 250 mL beaker, dissolve 2.23 g of 1,6-Cleve's acid in 50 mL of a 5% aqueous sodium hydroxide solution.

-

Cool this solution to 0–5 °C in an ice-water bath.

-

Slowly, and with continuous vigorous stirring, add the cold diazonium salt suspension (from Part A) to the cold solution of 1,6-Cleve's acid.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction. The pH of the solution should be maintained in the mildly alkaline range (pH 8-9) by adding small portions of 10% sodium hydroxide solution as needed.

Part C: Isolation and Purification of the Azo Dye

-

After the reaction is complete, add 10 g of sodium chloride to the reaction mixture and stir for 15 minutes. This "salting out" process reduces the solubility of the dye in the aqueous solution, promoting its precipitation.[1]

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the crude product with a small amount of cold saturated sodium chloride solution to remove any unreacted salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The efficiency and reproducibility of azo dye synthesis are highly dependent on the reaction parameters. The following tables summarize the key parameters for the synthesis of an azo dye using 1,6-Cleve's acid.

| Parameter | Value/Range | Notes |

| Diazotization | ||

| Temperature | 0–5 °C | Critical to prevent decomposition of the diazonium salt.[6] |

| Reactant Ratio (Amine:NaNO₂) | ~1:1 to 1:1.1 | A slight excess of NaNO₂ ensures complete diazotization.[6] |

| Reaction Time | 15–30 minutes | |

| Azo Coupling | ||

| Temperature | 0–10 °C | |

| pH | 8–9 | Optimal for coupling with aminonaphthols. |

| Reactant Ratio (Diazo:Coupler) | ~1:1 | |

| Reaction Time | 30–60 minutes | Reaction completion can be monitored by TLC. |

Table 1: Optimized Reaction Conditions for Azo Coupling with 1,6-Cleve's Acid.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Sulfanilic acid | 173.19 | 1.73 | 0.01 | 1 |

| Sodium nitrite | 69.00 | 0.70 | ~0.01 | ~1 |

| 1,6-Cleve's acid | 223.25 | 2.23 | 0.01 | 1 |

Table 2: Stoichiometry of Reactants.

Visualization of Experimental Workflow

The synthesis of an azo dye using 1,6-Cleve's acid follows a structured workflow that emphasizes temperature and pH control. The unstable diazonium salt is prepared first and used immediately in the subsequent coupling step without isolation.

Caption: Experimental workflow for the synthesis of an azo dye.

Caption: Two-step reaction scheme for azo dye synthesis.

References

Application Notes and Protocols for 5-Amino-2-naphthalenesulfonic Acid as a Fluorescent Probe for Proteins

A Note on the Use of 5-Amino-2-naphthalenesulfonic Acid:

This document will provide detailed application notes and protocols for using a naphthalenesulfonic acid-based fluorescent probe, with specific data and examples drawn from the extensive literature on ANS. These principles and methodologies are expected to be broadly applicable to other isomers like this compound, but would require experimental validation.

Application Notes

Principle of Operation

This compound and its analogs are extrinsic fluorescent probes whose spectral properties are highly sensitive to the polarity of their local environment. In aqueous solutions, these molecules exhibit weak fluorescence. However, upon binding to hydrophobic regions on the surface of or within a protein, a significant increase in fluorescence quantum yield and a blue shift in the emission maximum are observed.[1] This phenomenon, known as solvatochromism, forms the basis of its use as a probe for protein studies.

The binding of these probes to proteins is primarily driven by two types of interactions:

-

Hydrophobic Interactions: The nonpolar naphthalene (B1677914) ring structure preferentially binds to hydrophobic pockets on the protein, shielding the probe from the polar aqueous solvent. This restriction of the probe's rotational freedom and the lower polarity of the binding site reduce non-radiative decay pathways, leading to enhanced fluorescence.

-